9H-Thioxanthen-9-ol, 9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-ol, 9-phenyl-: is an organic compound with the chemical formula C19H14O2. It exists as a white solid, soluble in chloroform and ethanol, but nearly insoluble in water . This compound possesses unique properties related to light absorption and fluorescence emission.
Preparation Methods
Synthetic Routes:
Iodine-Catalyzed Nucleophilic Substitution: Xanthen-9-ol and thioxanthen-9-ol can react with indoles in an iodine-catalyzed nucleophilic substitution reaction.
Industrial Production:
- Information on large-scale industrial production methods for this compound is limited. Research primarily focuses on laboratory-scale synthesis.
Chemical Reactions Analysis
9H-Thioxanthen-9-ol, 9-phenyl-: undergoes various reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions are possible.
Substitution: Nucleophilic substitution reactions occur, as demonstrated in the synthetic route mentioned earlier.
Common reagents include iodine, reducing agents, and nucleophiles. Major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Chemistry: Used as a fluorescent probe or marker due to its fluorescence properties.
Biology: Employed in cell imaging and labeling studies.
Medicine: Investigated for potential therapeutic effects, although further research is needed.
Industry: Its unique properties make it valuable in materials science and optoelectronics.
Mechanism of Action
The exact mechanism by which 9H-Thioxanthen-9-ol, 9-phenyl- exerts its effects remains an active area of study. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While 9H-Thioxanthen-9-ol, 9-phenyl- has distinct properties, it shares similarities with other xanthene derivatives. Notable similar compounds include xanthen-9-ol and thioxanthen-9-ol.
Properties
CAS No. |
6630-80-4 |
---|---|
Molecular Formula |
C19H14OS |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
9-phenylthioxanthen-9-ol |
InChI |
InChI=1S/C19H14OS/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13,20H |
InChI Key |
NAIZCMDTUHYLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.